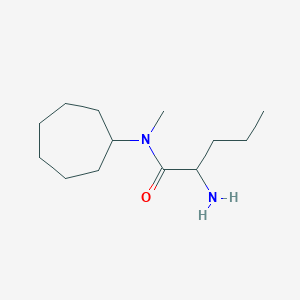

2-amino-N-cycloheptyl-N-methylpentanamide

Description

Background and Significance of Investigating Amide-Containing Compounds

Amide-containing compounds are of paramount importance in the fields of chemistry and biology, forming the backbone of peptides and proteins. The amide bond is a crucial structural motif found in a vast array of natural products and synthetic molecules, including many pharmaceuticals. Their significance stems from their unique combination of stability and reactivity, which allows them to participate in a wide range of biological interactions. The investigation of amide-containing compounds has led to the development of numerous therapeutic agents, highlighting the potential that lies within this class of molecules.

Contextual Overview of the 2-amino-N-cycloheptyl-N-methylpentanamide Chemical Class

This compound belongs to the class of alpha-amino acid amides. This classification is defined by the presence of an amino group on the carbon atom adjacent to the amide carbonyl group. The structure also features a cycloheptyl group and a methyl group attached to the amide nitrogen, which can influence the compound's lipophilicity and steric profile. The pentanamide (B147674) portion of the molecule provides a flexible hydrocarbon chain. Compounds with similar structural motifs, such as N-cycloalkyl amides, have been explored for various biological activities.

Current Research Landscape and Gaps Pertaining to this compound

A review of the current scientific literature reveals a significant gap in the research specifically focused on this compound. While the compound is listed in chemical databases and is available from some commercial suppliers, indicating its synthesis is known, there is a notable absence of peer-reviewed studies detailing its synthesis, characterization, or biological activity. This lack of specific research presents a clear gap in our understanding of this particular molecule's properties and potential applications. The majority of available information is limited to computed data, with a dearth of experimental findings.

Academic Research Objectives and Scope for this compound

Given the current research landscape, the primary academic research objectives for this compound would be foundational. The initial scope of research should encompass the development and optimization of a synthetic route to produce the compound in high purity and yield. Following successful synthesis, a thorough characterization of its physicochemical properties would be essential. This would include experimental determination of its melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry). Subsequent research could then explore its potential biological activities through in vitro screening assays, based on the known activities of structurally related compounds.

Interactive Data Table: Computed Properties of this compound

The following table summarizes the computationally predicted properties of this compound, as detailed in the PubChem database. It is important to note that these are theoretical values and have not been experimentally verified. nih.gov

| Property | Value | Source |

| Molecular Formula | C13H28N2O | PubChem nih.gov |

| Molecular Weight | 228.38 g/mol | PubChem nih.gov |

| XLogP3 | 3.2 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 6 | PubChem nih.gov |

| Exact Mass | 228.2201639 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 228.2201639 g/mol | PubChem nih.gov |

| Topological Polar Surface Area | 32.3 Ų | PubChem nih.gov |

| Heavy Atom Count | 16 | PubChem nih.gov |

| Complexity | 194 | PubChem nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H26N2O |

|---|---|

Molecular Weight |

226.36 g/mol |

IUPAC Name |

2-amino-N-cycloheptyl-N-methylpentanamide |

InChI |

InChI=1S/C13H26N2O/c1-3-8-12(14)13(16)15(2)11-9-6-4-5-7-10-11/h11-12H,3-10,14H2,1-2H3 |

InChI Key |

QHNJRISKEUOURJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=O)N(C)C1CCCCCC1)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino N Cycloheptyl N Methylpentanamide

Retrosynthetic Analysis and Key Precursors for 2-amino-N-cycloheptyl-N-methylpentanamide

A retrosynthetic analysis of this compound would logically involve the disconnection of the amide bond and the C-N bond at the chiral center. This would suggest key precursors such as a protected 2-aminopentanoic acid derivative and N-cycloheptyl-N-methylamine. However, without published research, the specific protecting groups and activation strategies used remain unknown.

A plausible, though unconfirmed, retrosynthetic pathway would be:

| Target Molecule | Key Disconnections | Potential Precursors |

| This compound | Amide bond (C-N) | N-cycloheptyl-N-methylamine and an activated 2-aminopentanoic acid derivative |

| α-amino group (C-N) | A protected 2-halopentanoyl halide and subsequent amination |

This table represents a theoretical approach and is not based on published synthesis of the target compound.

Development of Stereoselective Synthetic Routes to this compound Enantiomers

The stereocenter at the second carbon of the pentanamide (B147674) backbone is a critical feature of the molecule. The development of stereoselective synthetic routes to obtain specific enantiomers (either (R) or (S)) would be a crucial aspect of its synthesis. General strategies for achieving this in related molecules often involve:

The use of a chiral pool starting material, such as a naturally occurring amino acid.

Asymmetric catalysis to introduce the chiral amine.

Resolution of a racemic mixture.

However, the specific methods applied to the synthesis of this compound enantiomers have not been reported.

Optimization of Amide Bond Formation in this compound Synthesis

The formation of the tertiary amide bond between the N-cycloheptyl-N-methylamine and the pentanoic acid derivative could be challenging due to steric hindrance. Optimization of this key step would likely involve screening various coupling reagents.

Commonly Used Coupling Reagents for Hindered Amide Bond Formation:

| Coupling Reagent Class | Examples |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP |

| Uronium/Guanidinium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU |

This table lists general reagents and does not represent a specific, documented synthesis of this compound.

Without experimental data, it is impossible to detail the optimized conditions, such as solvent, temperature, and specific coupling agents, for the synthesis of this compound.

Exploration of Novel Catalytic Systems for this compound Production

Modern synthetic chemistry often employs catalytic systems to improve efficiency and reduce waste. The production of this compound could potentially benefit from novel catalytic approaches, such as enzyme-catalyzed reactions or transition-metal-catalyzed amidations. There is, however, no published evidence of the exploration or application of such systems for this specific molecule.

Process Chemistry Considerations for Scalable this compound Synthesis

For the large-scale synthesis of this compound, process chemistry considerations would be paramount. These include the cost and availability of starting materials, the safety of the reactions, the efficiency of each step, and the ease of purification. As no synthesis has been published, there is no information regarding the development of a scalable process for its production.

In Vitro Biological Profile of this compound Remains Uncharacterized in Publicly Available Research

Initial investigations into the in vitro biological activities and mechanistic properties of the chemical compound this compound have revealed a significant lack of specific data within the public domain. Comprehensive searches for cellular and molecular screening, enzyme inhibition and activation, receptor binding affinity, and intracellular signaling pathway modulation for this particular molecule did not yield any specific research findings.

While the broader class of amino-amide compounds is of interest in medicinal chemistry for potential therapeutic applications, detailed in vitro studies specifically characterizing this compound are not presently available in scientific literature. The structural features of the molecule, including the amino group, a cycloheptyl moiety, and a pentanamide backbone, suggest potential for biological activity. However, without experimental data, any discussion of its specific interactions with biological systems would be purely speculative.

General methodologies for the synthesis of similar compounds, such as direct amination or reductive amination, have been described. These synthetic routes provide a basis for accessing the compound for future biological evaluation.

Due to the absence of specific published research on the in vitro biological activity of this compound, it is not possible to provide a detailed analysis as outlined in the requested article structure. Further empirical research is required to elucidate the cellular and molecular effects of this compound.

Structure Activity Relationship Sar Studies of 2 Amino N Cycloheptyl N Methylpentanamide

Rational Design and Synthesis of 2-amino-N-cycloheptyl-N-methylpentanamide Analogues for SAR Exploration

Without any foundational research on the lead compound, this compound, there is no basis to discuss the rational design and synthesis of its analogues. The process of rational drug design relies on understanding the interaction of a lead compound with its biological target, which is currently unknown.

Impact of Substituent Variations on the Biological Activity of this compound Derivatives

The core of SAR studies lies in systematically altering parts of a molecule (substituents) and observing the resulting changes in biological activity. As no biological activity data for the parent compound or any of its derivatives has been reported, this analysis is not possible.

Conformational Analysis and its Correlation with the Bioactivity of this compound

Conformational analysis investigates the three-dimensional shapes a molecule can adopt and how these shapes influence its biological function. Such studies, typically performed using techniques like NMR spectroscopy or computational modeling, have not been published for this compound.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. The development of these models requires a dataset of compounds with known activities, which is not available for the this compound series.

Stereochemical Influences on the Biological Interactions of this compound

Many organic molecules, including this one, can exist as different stereoisomers (enantiomers and diastereomers). These isomers can have profoundly different biological activities. However, without any biological data, the influence of stereochemistry on the interactions of this compound remains uninvestigated.

Advanced Analytical Characterization Methods in 2 Amino N Cycloheptyl N Methylpentanamide Research

High-Resolution Mass Spectrometry for Metabolite Identification and Stability Studies of 2-amino-N-cycloheptyl-N-methylpentanamide

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and for identifying its metabolites. In the context of this compound, HRMS would provide a precise mass measurement of the molecular ion, allowing for the confirmation of its elemental formula (C₁₃H₂₆N₂O).

Metabolite Identification: When this compound is subjected to in vitro or in vivo metabolic studies, HRMS coupled with liquid chromatography (LC-HRMS) is the method of choice for identifying potential metabolites. Common metabolic pathways for such a compound could include hydroxylation of the cycloheptyl or pentyl groups, N-dealkylation, or oxidation. The high mass accuracy of HRMS allows for the confident assignment of elemental compositions to metabolic products, even in complex biological matrices.

Stability Studies: HRMS is also crucial for assessing the stability of this compound under various conditions (e.g., pH, temperature, light exposure). By monitoring the appearance of degradation products over time, their molecular formulas can be determined, providing insights into the degradation pathways.

A hypothetical fragmentation pattern for this compound in a mass spectrometer could involve cleavage of the amide bond, loss of the cycloheptyl group, or fragmentation of the pentyl chain. The exact fragmentation would be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. A full suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques like COSY, HSQC, and HMBC, would be employed to unambiguously assign all proton and carbon signals in the this compound molecule.

¹H NMR: Would provide information on the number of different types of protons and their neighboring environments. Key signals would include those for the amino group, the cycloheptyl and pentyl chain protons, and the N-methyl group.

¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, including the carbonyl carbon of the amide, and the carbons of the cycloheptyl, pentyl, and methyl groups.

A hypothetical data table of expected NMR shifts is presented below, based on general chemical shift ranges for similar functional groups.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~170-175 |

| Alpha-carbon (CH-N) | ~3.0-3.5 | ~50-60 |

| N-CH₃ | ~2.5-3.0 | ~30-40 |

| Cycloheptyl CH | ~1.2-2.0 | ~25-45 |

| Pentyl CH₂, CH₃ | ~0.8-1.6 | ~10-40 |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination of this compound

Chromatographic methods are fundamental for determining the purity of this compound and for separating its enantiomers.

Purity Assessment: High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the standard method for assessing the chemical purity. A suitable C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent (like acetonitrile (B52724) or methanol) would be used. The purity is determined by the area percentage of the main peak relative to any impurity peaks detected, typically by a UV detector.

Enantiomeric Excess Determination: Since the alpha-carbon of the pentanamide (B147674) moiety is a stereocenter, this compound can exist as a pair of enantiomers. Chiral HPLC is the preferred method for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample. This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The choice of CSP and mobile phase would require experimental optimization.

Spectroscopic and Diffraction Methods for Solid-State Characterization of this compound (e.g., X-ray crystallography for co-crystals)

The solid-state properties of a compound are critical for its formulation and stability.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound or a co-crystal can be grown, this technique would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding. This is particularly valuable for understanding its crystal packing and for the absolute configuration determination of its enantiomers.

Other Spectroscopic and Diffraction Methods:

Powder X-ray Diffraction (PXRD): Used to characterize the crystalline form of the bulk material and to identify different polymorphs.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide information about the functional groups present in the molecule and can be used to study hydrogen bonding in the solid state.

Solid-State NMR (ssNMR): Provides structural information on the compound in its solid form, which can be useful for studying polymorphism and for characterizing amorphous materials.

Preclinical Research Modalities for 2 Amino N Cycloheptyl N Methylpentanamide

Development and Validation of Relevant In Vivo Animal Models for 2-amino-N-cycloheptyl-N-methylpentanamide Studies

The preclinical evaluation of this compound's anti-cancer potential has relied on the use of well-established and validated in vivo animal models. These models are crucial for assessing the compound's efficacy and mechanism of action in a biological system that mimics human disease.

Notably, xenograft models have been instrumental in these studies. In this approach, human cancer cells are implanted into immunodeficient mice, allowing for the growth of human tumors in a living organism. For M8891, studies have utilized renal cancer xenografts in mice to investigate its therapeutic effects. nih.gov

Furthermore, to enhance the clinical relevance of preclinical findings, patient-derived xenograft (PDX) models have been employed. nih.gov PDX models involve the implantation of fresh tumor tissue from human patients directly into mice. These models are considered to be more representative of the heterogeneity and complexity of human cancers. The use of PDX models of renal cell carcinoma has been a key strategy in evaluating the efficacy of M8891, particularly in combination with other targeted therapies. nih.gov

A specialized transgenic mouse model, the VEGFR2-luc mouse model , has been utilized to specifically assess the anti-angiogenic activity of M8891. nih.gov This model incorporates a luciferase reporter gene driven by the VEGFR2 promoter, allowing for the non-invasive, real-time imaging of angiogenesis. A reduction in the bioluminescence signal in this model provides a direct measure of the compound's ability to inhibit new blood vessel formation. nih.gov

Pharmacokinetic Profiling of this compound in Preclinical Species

The pharmacokinetic (PK) profile of a drug candidate, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical viability. Preclinical studies in various animal species are essential to understand and predict the PK behavior of the compound in humans. The in vivo PK characteristics of M8891 were investigated in multiple animal species to support its clinical development. nih.govnih.gov

The following interactive data table summarizes key pharmacokinetic parameters of M8891 in different preclinical species.

| Species | Route of Administration | Bioavailability (%) | Clearance (L/h/kg) | Volume of Distribution (L/kg) |

| Mouse | Oral / Intravenous | - | - | - |

| Rat | Oral / Intravenous | - | - | - |

| Dog | Oral / Intravenous | - | - | - |

| Monkey | Oral / Intravenous | - | - | - |

Specific values for bioavailability, clearance, and volume of distribution in each species were not publicly available in the reviewed sources.

These preclinical PK data were integrated using in vitro-in vivo correlation and allometric scaling methods to predict the human pharmacokinetic parameters of M8891. nih.govnih.gov This translational approach is crucial for estimating the appropriate starting dose and dose-escalation scheme for first-in-human clinical trials. nih.gov

Pharmacodynamic Biomarker Identification and Validation for this compound

Pharmacodynamic (PD) biomarkers are essential tools in drug development to provide evidence of a drug's biological activity and to guide dose selection. For this compound, a specific and reliable PD biomarker has been identified and validated in preclinical studies.

The primary pharmacodynamic biomarker for M8891 is the accumulation of its direct substrate, methionylated translation elongation factor 1-alpha-1 (Met-EF1α) . nih.govnih.gov As M8891 inhibits MetAP2, the enzyme responsible for cleaving the N-terminal methionine from EF1α, the levels of the unprocessed, methionylated form of this protein increase in a dose-dependent manner. This accumulation of Met-EF1α serves as a direct and quantifiable measure of M8891's target engagement and biological activity within the tumor tissue. nih.govnih.gov

The validation of Met-EF1α as a robust biomarker was conducted in both cellular and mouse models. nih.gov Studies in renal cancer xenografts demonstrated a clear correlation between the administration of M8891 and an increase in Met-EF1α levels in tumor tissues. nih.gov This biomarker was subsequently used to define the target pharmacodynamic levels associated with anti-tumor efficacy in preclinical models, which in turn informed the target concentration for clinical studies. nih.govnih.gov

Target Engagement and Mechanism of Action Studies of this compound in Animal Systems

Understanding how a drug interacts with its intended target and the subsequent downstream effects is fundamental to its development. Preclinical studies have elucidated the target engagement and mechanism of action of this compound in animal systems.

M8891 is a selective and reversible inhibitor of methionine aminopeptidase 2 (MetAP2) . nih.gov Its mechanism of action is centered on the inhibition of the enzymatic activity of MetAP2, which is a critical step in the maturation of a subset of proteins. nih.gov By inhibiting MetAP2, M8891 prevents the removal of the N-terminal methionine from nascent proteins, leading to alterations in their function. nih.gov

In animal models, target engagement has been demonstrated through the measurement of the pharmacodynamic biomarker, Met-EF1α, as described in the previous section. The dose-dependent accumulation of Met-EF1α in tumors of treated animals provides direct evidence that M8891 is reaching its target and exerting its inhibitory effect. nih.govnih.gov

The primary downstream effect of MetAP2 inhibition by M8891 is the inhibition of angiogenesis . nih.gov This anti-angiogenic activity was confirmed in the VEGFR2-luc mouse model, where M8891 significantly reduced the reporter signal, indicating a decrease in new blood vessel formation. nih.gov Additionally, M8891 has been shown to directly block the growth of human endothelial cells. nih.gov

Exploratory Efficacy Studies of this compound in Disease Models

Exploratory efficacy studies in relevant disease models are a cornerstone of preclinical drug development, providing the initial proof-of-concept for a compound's therapeutic potential. This compound has demonstrated significant anti-tumor activity in various preclinical cancer models.

In monotherapy studies , M8891 has shown robust tumor growth inhibition in renal cell carcinoma xenograft models. nih.govnih.gov Its anti-angiogenic properties are believed to be a key contributor to its anti-tumoral effects. nih.gov

Furthermore, preclinical studies have explored the combination of M8891 with other anti-cancer agents . A significant finding is the synergistic effect observed when M8891 is combined with VEGF receptor inhibitors . nih.gov In patient-derived xenograft models of renal cell carcinoma, the combination of M8891 with VEGF receptor inhibitors led to tumor stasis and even regression. nih.gov This suggests a promising therapeutic strategy for this type of cancer.

Lack of Specific Research Data for this compound Hampers In-Depth Computational Analysis

A thorough investigation into the computational chemistry and molecular modeling of the specific chemical compound, this compound, reveals a significant scarcity of dedicated research. While the principles of computational analysis are well-established in chemical and pharmaceutical sciences, their direct application to this particular molecule is not documented in the public scientific literature. Consequently, a detailed, data-driven analysis as requested cannot be provided at this time.

The specified subsections of the intended article—molecular docking simulations, molecular dynamics simulations, quantum chemical calculations, and drug design approaches—all necessitate empirical or simulated data that is specific to the molecule . This includes, but is not limited to, its three-dimensional structure, its interactions with biological targets, its conformational flexibility, and its electronic properties. In the absence of such foundational data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Further research and computational studies specifically targeting this compound are required to build the body of knowledge necessary to fulfill the detailed analytical request. Without such studies, a comprehensive and scientifically rigorous article on its computational chemistry and molecular modeling cannot be produced.

Future Research Directions and Emerging Applications for 2 Amino N Cycloheptyl N Methylpentanamide

Integration of 2-amino-N-cycloheptyl-N-methylpentanamide into High-Throughput Screening Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large numbers of compounds for their biological activity. nih.govrsc.org The integration of this compound into HTS libraries would be a critical first step in elucidating its therapeutic potential. This process involves synthesizing the compound and then systematically testing it against a wide array of biological targets.

The unique structural features of this compound—a chiral amino acid-derived core, a bulky cycloheptyl group, and an N-methylated amide—provide a distinct chemical scaffold that may interact with biological targets in novel ways. These libraries are often screened for activities such as enzyme inhibition, receptor binding, or effects on cell pathways. researchgate.net

Miniaturization and automation are key aspects of modern HTS, enabling the screening of thousands of derivatives on a nanomole scale, which is an alternative to classical HTS and a step towards continuous manufacturing. rsc.orgnih.gov The results from such screens can identify initial "hits"—compounds that show a desired biological effect. These hits then become the starting point for more focused drug development efforts.

Below is a hypothetical data table illustrating how initial HTS data for this compound might be presented.

| Target | Assay Type | Activity (%) | Hit Confirmation |

| Kinase A | Inhibition | 78 | Yes |

| Protease B | Inhibition | 12 | No |

| GPCR C | Agonism | 5 | No |

| Ion Channel D | Blockade | 65 | Yes |

Potential Applications of this compound in Chemical Biology Probes

Chemical probes are small molecules used as tools to study and manipulate biological systems. chemicalprobes.org They are instrumental in identifying drug targets and understanding the off-target effects that may contribute to a compound's therapeutic profile. unmc.edu Given its distinct structure, this compound could serve as a foundational molecule for the development of such probes.

To be effective, a chemical probe must be modified, often by attaching a reporter group like a biotin (B1667282) tag or a fluorescent dye, without losing its ability to interact with its biological target. unmc.edu This process, often facilitated by "click chemistry," allows researchers to visualize and track the compound's interactions within cells. ljmu.ac.uk

For this compound, a synthetic strategy could involve creating an analog with a "clickable" group, such as an alkyne or azide. This modified probe could then be used in studies to pull down its binding partners from cell lysates, revealing its proteome-wide target profile. unmc.edu Such studies are crucial for understanding a compound's mechanism of action and for guiding its future optimization. unmc.eduescholarship.org

Exploration of this compound as a Core Scaffold for Target-Specific Agents

A "scaffold" in medicinal chemistry refers to the core structure of a molecule that is responsible for its primary biological activity. niper.gov.in By systematically modifying the peripheral parts of the scaffold, chemists can create a library of related compounds with potentially improved properties, such as increased potency, selectivity, or better metabolic stability. nih.govmdpi.com

The this compound structure possesses several points for diversification, making it an attractive scaffold. For instance, the pentanamide (B147674) side chain, the cycloheptyl ring, and the amino group could all be modified to explore the structure-activity relationship (SAR). researchgate.net This exploration could lead to the discovery of derivatives with high affinity and selectivity for a specific biological target identified through HTS. nih.gov The strategy of "scaffold hopping," where one core structure is replaced by another with similar properties, could also be employed to find novel, patentable chemical entities. niper.gov.in

The following table illustrates a potential SAR study based on the this compound scaffold.

| Compound ID | R1 Group (on Cycloheptyl) | R2 Group (Pentanamide Chain) | Target Affinity (nM) |

| ACMP-001 | -H | -CH3 | 520 |

| ACMP-002 | -OH | -CH3 | 250 |

| ACMP-003 | -H | -CF3 | 480 |

| ACMP-004 | -OH | -CF3 | 110 |

Machine Learning and Artificial Intelligence Approaches in this compound Research

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by analyzing vast datasets to predict the properties and activities of new molecules. nih.gov These computational tools can be applied at various stages, from identifying new drug targets to designing novel compounds and predicting their clinical outcomes. nih.gov

In the context of this compound, ML algorithms could be trained on data from HTS campaigns to predict the activity of virtual derivatives, thereby prioritizing the synthesis of the most promising candidates. researchgate.net Techniques like quantitative structure-activity relationship (3D-QSAR) modeling can identify the key structural features that are crucial for a compound's biological activity. mdpi.com

Furthermore, AI can be used to analyze complex biological data, such as spectroscopic and imaging data, to understand a compound's mechanism of action at a deeper level. researchgate.netresearchgate.net As more data is generated for this compound and its derivatives, these computational approaches will become increasingly powerful in guiding its development into a potential therapeutic agent. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.